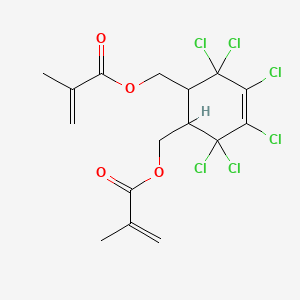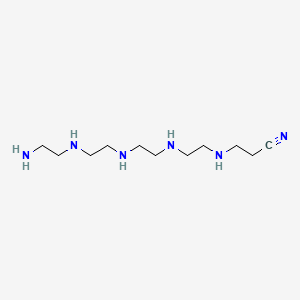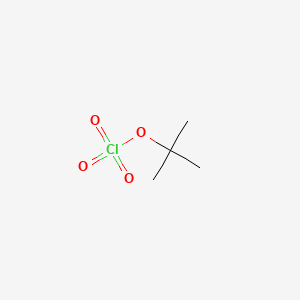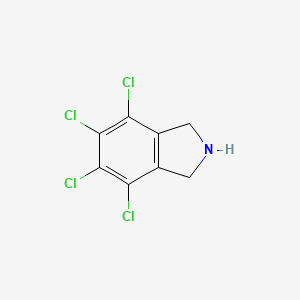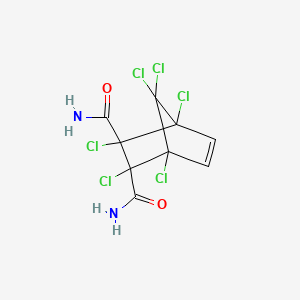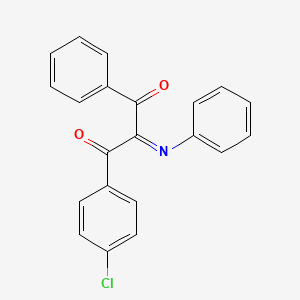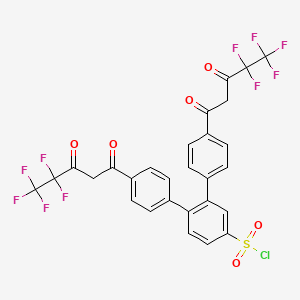
4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . BHHCT is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
BHHCT can be synthesized through the conjugation of europium complexes onto the surface of carbon dots. This method involves the use of 4,4’-bis(1’‘,1’‘,1’‘,2’‘,2’‘,3’‘,3’‘-heptafluoro-4’‘,6’‘-hexanedion-6’'-yl)chlorosulfo-o-terphenyl-Eu(3+) (BHHCT-Eu(3+)) . The resulting nanoparticles are monodisperse, spherical, and uniform in size, with stable and well-resolved dual-wavelength emission properties . Industrial production methods may involve similar conjugation techniques to ensure the consistency and quality of the dye.
Chemical Reactions Analysis
BHHCT undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include europium chelates and silver nanostructures . The major products formed from these reactions are typically enhanced luminescent compounds, which are highly desirable for ultrasensitive bioassays and bioimaging .
Scientific Research Applications
BHHCT has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye to study cell structures and track biomolecules . In biology, it helps evaluate cell functions, distinguish cell types, and detect biomolecules . In medicine, BHHCT is employed in clinical diagnostics and time-gated bioimaging . In industry, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of BHHCT involves its ability to enhance luminescence through the conjugation with europium chelates and interaction with silver nanostructures . This enhancement is achieved by increasing the excitation and emission factors, resulting in improved photostability and brightness . The molecular targets and pathways involved include the europium chelates and silver nanostructures, which facilitate the luminescence enhancement .
Comparison with Similar Compounds
BHHCT is unique compared to other similar compounds due to its multifunctional properties and wide range of applications. Similar compounds include other lanthanide chelates such as terbium chelates, which are also used in time-resolved fluorescence studies . BHHCT stands out due to its enhanced luminescence and photostability, making it highly desirable for ultrasensitive bioassays and bioimaging .
Properties
Molecular Formula |
C28H15ClF10O6S |
|---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
3,4-bis[4-(4,4,5,5,5-pentafluoro-3-oxopentanoyl)phenyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C28H15ClF10O6S/c29-46(44,45)18-9-10-19(14-1-5-16(6-2-14)21(40)12-23(42)25(30,31)27(34,35)36)20(11-18)15-3-7-17(8-4-15)22(41)13-24(43)26(32,33)28(37,38)39/h1-11H,12-13H2 |
InChI Key |
BLPPQVVDPGBJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(F)(F)F)(F)F)C(=O)CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


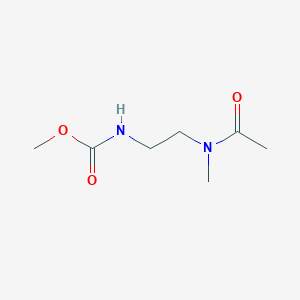
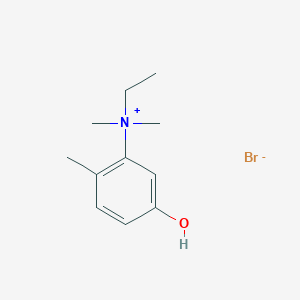
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
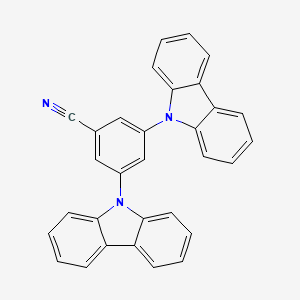

![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
